3-Pyridinecarbonitrile, 2-hydrazino-4,6-diphenyl-
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Overview
Description
3-Pyridinecarbonitrile, 2-hydrazino-4,6-diphenyl- is a chemical compound with a complex structure that includes a pyridine ring, a carbonitrile group, and hydrazino and diphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-hydrazino-4,6-diphenyl- typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarbonitrile with hydrazine hydrate under controlled conditions to introduce the hydrazino group. The diphenyl groups are often introduced through subsequent reactions involving phenylation agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 2-hydrazino-4,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
3-Pyridinecarbonitrile, 2-hydrazino-4,6-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 2-hydrazino-4,6-diphenyl- involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarbonitrile: A simpler compound with a pyridine ring and a carbonitrile group.
2-Hydrazinopyridine: Contains a hydrazino group attached to a pyridine ring.
4,6-Diphenylpyrimidine: Features diphenyl groups attached to a pyrimidine ring.
Uniqueness
3-Pyridinecarbonitrile, 2-hydrazino-4,6-diphenyl- is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both hydrazino and diphenyl groups makes it a versatile compound for various chemical reactions and research applications.
Properties
CAS No. |
61006-49-3 |
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Molecular Formula |
C18H14N4 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-hydrazinyl-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H14N4/c19-12-16-15(13-7-3-1-4-8-13)11-17(21-18(16)22-20)14-9-5-2-6-10-14/h1-11H,20H2,(H,21,22) |
InChI Key |
HOVZWNBSPCXWHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)NN)C3=CC=CC=C3 |
Origin of Product |
United States |
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